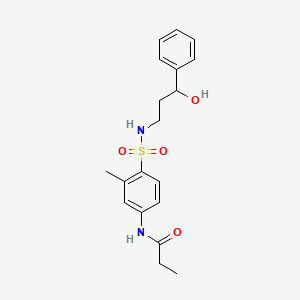
N-(4-(N-(3-hydroxy-3-phenylpropyl)sulfamoyl)-3-methylphenyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N-(3-hydroxy-3-phenylpropyl)sulfamoyl)-3-methylphenyl)propionamide is a useful research compound. Its molecular formula is C19H24N2O4S and its molecular weight is 376.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(N-(3-hydroxy-3-phenylpropyl)sulfamoyl)-3-methylphenyl)propionamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical structure, which includes a sulfamoyl group attached to a 3-methylphenyl moiety and a propionamide functional group. The presence of the hydroxyl and phenyl groups suggests potential interactions with biological targets.
Pharmacological Profile
1. Analgesic Activity:
Research indicates that derivatives of this compound exhibit significant analgesic effects. A study demonstrated that compounds with similar structures exerted pronounced analgesic effects in animal models, particularly in rats, where they were evaluated using standard pharmacological test procedures .
2. Antimicrobial Properties:
There is emerging evidence that compounds containing sulfamoyl groups can exhibit antimicrobial activity. For instance, related compounds have shown effectiveness against various Gram-positive bacteria, including antibiotic-resistant strains . The mechanism often involves interference with bacterial metabolic pathways.
3. Anticancer Potential:
Preliminary studies suggest that the compound may have anticancer properties. Analogous compounds have been reported to inhibit ribonucleotide reductase (RR), an established target in cancer therapy, indicating that this compound could potentially disrupt cancer cell proliferation .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to reduced cell viability in cancer cells.
- Modulation of Receptor Activity: The structural features of the compound suggest it may interact with specific receptors, potentially modulating their activity and influencing cellular responses.
Case Studies
Case Study 1: Analgesic Evaluation
In a controlled study involving rats, researchers administered varying doses of a related compound to assess pain relief efficacy. Results indicated a dose-dependent response in pain reduction, supporting the analgesic potential of the sulfamoyl-containing derivatives.
Case Study 2: Antimicrobial Testing
A series of in vitro tests were conducted on related compounds against multiple bacterial strains. The results revealed significant antimicrobial activity against resistant strains, highlighting the potential for developing new antibiotics based on this chemical scaffold.
Data Table: Summary of Biological Activities
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Analgesic | Sulfamoyl derivatives | Significant pain relief in animal models |
| Antimicrobial | N-sulfonylated compounds | Effective against Gram-positive bacteria |
| Anticancer | Ribonucleotide reductase inhibitors | Inhibition of cancer cell proliferation |
特性
IUPAC Name |
N-[4-[(3-hydroxy-3-phenylpropyl)sulfamoyl]-3-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-3-19(23)21-16-9-10-18(14(2)13-16)26(24,25)20-12-11-17(22)15-7-5-4-6-8-15/h4-10,13,17,20,22H,3,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCHMLBOSOUBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCC(C2=CC=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













